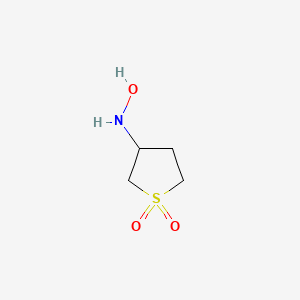
2-(Aminomethyl)-2-ethylbutan-1-ol
Vue d'ensemble
Description
In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group . The compound you mentioned seems to be a derivative of this group, with an additional ethyl group attached.
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The aminomethyl group, for example, consists of a methyl group (CH3) with an attached amino group (NH2) .Chemical Reactions Analysis
Again, while specific reactions involving “2-(Aminomethyl)-2-ethylbutan-1-ol” are not available, amines in general can react with acid chlorides to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure and composition. For example, aminomethyl propanol, a related compound, is soluble in water and has about the same density as water .Applications De Recherche Scientifique
Stereochemistry Studies
The stereochemistry of compounds like Ethambutol, which is closely related to 2-(Aminomethyl)-2-ethylbutan-1-ol, has been studied using chiral liquid chromatography. This research, conducted by Blessington and Beiraghi (1990), involved synthesizing different stereomers of Ethambutol and analyzing them using chromatography techniques (Blessington & Beiraghi, 1990).
Biofuel Production
In biofuel research, 2-(Aminomethyl)-2-ethylbutan-1-ol-related compounds have applications in optimizing the production of biofuels like isobutanol. Bastian et al. (2011) explored the use of engineered enzymes in Escherichia coli to achieve anaerobic production of isobutanol, a potential biofuel, from glucose (Bastian et al., 2011).
Solvent Extraction Research
The extraction of various acids using different solvents, including compounds related to 2-(Aminomethyl)-2-ethylbutan-1-ol, has been studied by Günyeli et al. (2014). They examined the efficiency of various diluents in the extraction process (Günyeli, Uslu, & Kırbaslar, 2014).
Synthesis of Derivatives
Dzhafarov et al. (2010) synthesized new derivatives of 2-aminomethyloxy related compounds and tested their applications as antimicrobial additives and antiseptics (Dzhafarov et al., 2010).
Thermodynamic Studies
Research into the thermodynamic properties of mixtures containing compounds like 2-ethylbutan-1-ol has been conducted by Benson, D'Arcy, and Kumaran (1985). They reported on the excess molar isobaric heat capacities of mixtures at different temperatures (Benson, D'Arcy, & Kumaran, 1985).
Spectroscopy and Molecular Analysis
Rajalakshmi, Gunasekaran, and Kumaresan (2014) conducted a detailed vibrational assignment, HOMO-LUMO, and NBO analysis of compounds structurally similar to 2-(Aminomethyl)-2-ethylbutan-1-ol. Their work included spectroscopic studies and computational methods to understand the molecular properties of these compounds (Rajalakshmi, Gunasekaran, & Kumaresan, 2014).
Orientations Futures
Propriétés
IUPAC Name |
2-(aminomethyl)-2-ethylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-3-7(4-2,5-8)6-9/h9H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUSRVMQEUNYIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-2-ethylbutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



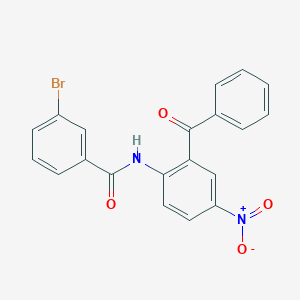
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(4-methylbenzenesulfonamido)-5-nitrobenzamide](/img/structure/B3264810.png)


![1H-Pyrrolo[2,3-B]pyridine, 5-methoxy-1-(phenylsulfonyl)-](/img/structure/B3264826.png)
![4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid](/img/structure/B3264833.png)
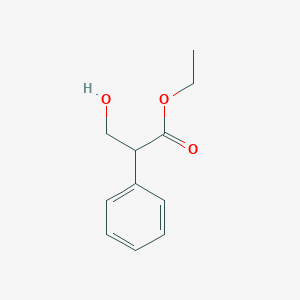

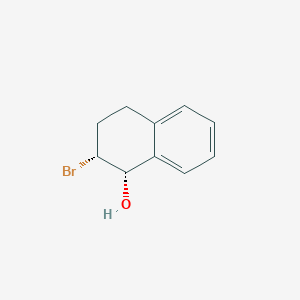
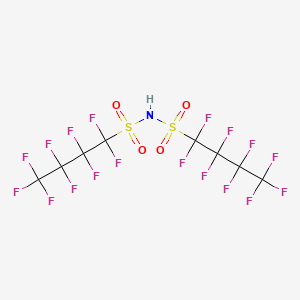
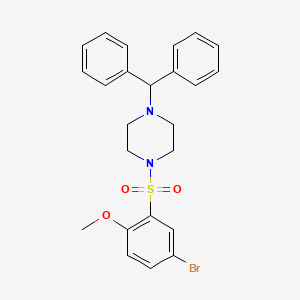
![2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B3264892.png)
